molecular formula C25H26N6O B2831560 N-(1-benzylpiperidin-4-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1787917-80-9

N-(1-benzylpiperidin-4-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2831560
CAS RN: 1787917-80-9
M. Wt: 426.524
InChI Key: KYPXHMLRPMMURD-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzylpiperidines . These are organic compounds containing a piperidine ring which is substituted at one position by a benzyl group . It also contains a phenyl group, a pyrrole ring, and a 1,2,3-triazole ring, which are common structures in many biologically active molecules .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the piperidine ring, the benzyl group, the phenyl group, the pyrrole ring, and the 1,2,3-triazole ring could potentially allow for a variety of interactions with biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Without specific data, it’s difficult to predict these properties .

Scientific Research Applications

Synthesis and Biological Activity Studies

Research efforts have focused on synthesizing novel heterocyclic compounds that exhibit antibacterial and antifungal activities. For instance, Patel and Patel (2015) developed a series of heterocyclic derivatives characterized by comprehensive spectroscopic methods, showing promising antimicrobial properties against various pathogens (G. K. Patel & H. S. Patel, 2015). This approach underscores the potential of N-(1-benzylpiperidin-4-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide in contributing to the development of new antimicrobial agents.

PARP Inhibition for Cancer Therapy

Another significant application is in the development of PARP inhibitors, crucial for cancer therapy. Penning et al. (2010) highlighted the optimization of benzimidazole carboxamide derivatives as potent PARP inhibitors, showcasing their effectiveness in inhibiting PARP-1 enzyme activity and demonstrating potential therapeutic applications in cancer treatment (T. Penning et al., 2010).

Antiviral Research

In antiviral research, Hebishy et al. (2020) synthesized benzamide-based heterocycles showing remarkable activity against the avian influenza virus, highlighting the role of such compounds in addressing viral infections (A. Hebishy, Hagar T. Salama, & G. Elgemeie, 2020).

In Silico Drug-likeness and Microbial Investigation

Pandya et al. (2019) explored the drug-likeness properties of synthesized compounds through in silico analysis, along with their in vitro antimicrobial activities. This comprehensive study demonstrates the importance of computational and experimental methodologies in drug discovery and development (K. Pandya et al., 2019).

Chemical Synthesis Innovations

Research into novel synthetic routes also constitutes a significant application area. Omran et al. (2006) detailed a new synthetic pathway for creating diverse triazole, triazine, and triazepine derivatives, showcasing the versatility and utility of these compounds in various chemical syntheses (O. Omran, A. Amer, & A. Khodairy, 2006).

Safety and Hazards

Without specific toxicity data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential biological activity. It could be interesting to explore its interactions with various biological targets, given the presence of multiple functional groups and rings in its structure .

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O/c32-24(26-21-13-17-29(18-14-21)19-20-9-3-1-4-10-20)23-25(30-15-7-8-16-30)31(28-27-23)22-11-5-2-6-12-22/h1-12,15-16,21H,13-14,17-19H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPXHMLRPMMURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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